Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate
Description
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-b][1,3]thiazole core. This fused bicyclic system is substituted with a benzylsulfanyl group at position 2, a formyl group at position 7, a methyl group at position 6, and an ethyl carboxylate ester at position 3. The compound is listed in commercial catalogs (e.g., Santa Cruz Biotechnology, sc-327107) with a CAS number and pricing ($296/500 mg), though it is currently marked as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-17(23-10-12-7-5-4-6-8-12)24-15-13(9-20)11(2)18-19(14)15/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZASMIUHEIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C(=NN12)C)C=O)SCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Pyrazolo[5,1-b][1, Thiazole Core
The pyrazolo[5,1-b][1, thiazole scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with thioamide intermediates. For example, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a structurally related compound) is synthesized through a potassium carbonate-mediated alkylation of a hydroxyl-substituted precursor with isobutyl bromide in dimethylformamide (DMF) at 75–85°C for 6 hours, achieving yields up to 94.7% . Adapting this strategy, the pyrazolo-thiazole core could be assembled by reacting a suitably substituted pyrazole-thioamide with α-haloketones or α-haloesters under basic conditions.
Key considerations include:
-
Solvent selection : DMF is preferred for its high polarity and ability to stabilize enolate intermediates .
-
Base optimization : Potassium carbonate facilitates nucleophilic substitution, while potassium iodide enhances reactivity via the Finkelstein mechanism .
-
Temperature control : Reactions conducted at 70–85°C balance reaction rate and side-product formation .
Introduction of the Formyl Group
The formyl moiety at position 7 is introduced via directed ortho-metalation or Vilsmeier-Haack formylation. In analogous syntheses, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is prepared by oxidizing a methyl group using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) . For the target compound, a methyl group at position 6 could be oxidized to a formyl group under similar conditions:
-
Oxidation of methyl to formyl :
Benzylsulfanyl Functionalization at Position 2
The benzylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. A proven method involves reacting a thiolate anion with a halogenated precursor. For instance, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is alkylated using isobutyl bromide in DMF with potassium carbonate . Adapting this:
-
Thiolation protocol :
Esterification and Carboxylate Stability
The ethyl carboxylate at position 3 is typically installed early in the synthesis to avoid side reactions during subsequent steps. Esterification is achieved via:
-
Fischer esterification :
Reaction Optimization and Yield Data
The table below summarizes critical parameters for each synthetic step, derived from analogous protocols :
Purification and Analytical Validation
Final purification employs recrystallization or column chromatography:
-
Recrystallization : Ethyl acetate/hexane (2:1) mixtures yield solids with >99% purity .
-
Spectroscopic validation :
Challenges and Mitigation Strategies
-
Regioselectivity in cyclization :
-
Formylation side reactions :
-
Sulfide oxidation :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazole and pyrazole moieties exhibit notable antimicrobial activities. Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate has shown effectiveness against various pathogens:
| Pathogen Type | Specific Strains | Activity Observed |
|---|---|---|
| Gram-positive | Staphylococcus aureus | Significant inhibition |
| Streptococcus pyogenes | Significant inhibition | |
| Gram-negative | Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Fungi | Candida albicans | Notable antifungal activity |
| Aspergillus species | Notable antifungal activity |
The compound's structure allows it to interact with microbial cell membranes and intracellular targets, disrupting their function and leading to cell death .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (human liver carcinoma) and HT-29 (colorectal cancer) cells. The presence of the benzylsulfanyl group enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[5,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving thioamides and hydrazine derivatives under acidic or basic conditions.
- Introduction of the Benzylsulfanyl Group : Nucleophilic substitution reactions are used where a benzyl halide reacts with a thiol group on the pyrazolo core.
- Formylation : The formyl group is introduced via the Vilsmeier-Haack reaction using DMF and POCl3.
- Esterification : Final esterification is performed using ethanol and an acid catalyst to yield the ethyl ester group .
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzylsulfanyl group can interact with hydrophobic pockets in enzymes, affecting their activity. The pyrazolo[5,1-b][1,3]thiazole core can participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate with structurally related thiazole- and pyrazole-containing derivatives, focusing on their structural features, synthesis, and biological activities.
Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycles: The target compound’s pyrazolo[5,1-b][1,3]thiazole core distinguishes it from imidazo[2,1-b]thiazole (e.g., ) and thiazolo[3,2-a]pyrimidine (e.g., ). Pyrazolo-thiazoles are less common in literature compared to imidazo-thiazoles, which are often explored as kinase inhibitors .
- Functional Groups: The formyl group at position 7 in the target compound is unique among the compared derivatives, offering a reactive site for Schiff base formation or nucleophilic additions. In contrast, sulfonamide derivatives (e.g., ) prioritize hydrogen-bonding interactions for antitumor activity.
- Synthetic Routes: The target compound’s synthesis likely involves cyclization of thioamide or sulfanyl precursors, analogous to methods for 5-phenyl-1,3-thiazole-4-sulfonyl chloride (via Lawesson’s reagent) . However, its discontinued commercial status suggests challenges in scalability or stability .
Physicochemical and Commercial Considerations
- Stability and Reactivity: The formyl group in the target compound may render it prone to oxidation or hydrolysis compared to more stable derivatives like ethyl 6-methylimidazo[2,1-b]thiazole-3-carboxylate .
- Cost and Availability: At $296/500 mg, the target compound is more expensive than simpler thiazole esters (e.g., $158/250 mg for ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride) , likely due to its complex synthesis.
Biological Activity
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by research findings and case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 263553-82-8
- Molecular Formula : C17H16N2O3S2
- Molecular Weight : 360.45 g/mol
- Melting Point : 110-112 °C
- Hazard Classification : Irritant
Structure
The compound features a pyrazolo-thiazole core with a benzylthio substituent, which is believed to contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. A study focused on similar thiazole derivatives reported significant antibacterial activity against various strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus species
The study indicated that compounds with similar structures to this compound showed effective inhibition zones against these pathogens, suggesting a potential for development as antimicrobial agents .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of thiazole derivatives. This compound was tested for cytotoxicity against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies .
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using reagents like Lawesson’s reagent to form the thiazole core. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate intermediates undergo cyclization under reflux in tetrahydrofuran (THF) with triethylamine as a base. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification via column chromatography. Yield optimization involves controlling reaction time (e.g., 3 days at room temperature) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its molecular identity?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Crystallographic parameters (e.g., triclinic system, space group P1, unit cell dimensions a = 7.5884 Å, b = 10.7303 Å) are refined using SHELXL . Complementary techniques include NMR for functional group analysis (e.g., benzylsulfanyl and formyl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For non-crystalline samples, FT-IR and UV-Vis spectroscopy validate functional groups and conjugation patterns .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can refinement strategies address ambiguities in electron density maps?
- Methodological Answer : Challenges include low-resolution data (<1.0 Å), twinning, or disordered solvent molecules. SHELXL refinement strategies involve:
- Applying restraints to bond lengths/angles based on prior knowledge of pyrazolo-thiazole geometry.
- Using the "SQUEEZE" algorithm to model disordered solvent regions.
- Validating hydrogen-bonding networks against Etter’s graph set analysis (e.g., R2<sup>2</sup>(8) motifs) to resolve ambiguities .
- Example: A triclinic crystal with R1 = 0.048 and wR2 = 0.143 requires iterative refinement cycles to minimize residual density peaks near the formyl group .
Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly, and what methodologies are used to analyze these interactions?
- Methodological Answer : Hydrogen bonding (e.g., C=O⋯H–N, S⋯H–C) drives 1D chain or 2D layer formation. Graph set analysis categorizes interactions into discrete (e.g., D) or infinite (C) patterns. Computational tools like CrystalExplorer calculate interaction energies (e.g., 20–30 kJ/mol for S⋯H–C contacts), while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H = 45%, S⋯H = 15%) . Experimental validation involves comparing powder X-ray diffraction (PXRD) patterns of synthesized crystals with simulated data from single-crystal structures .
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for reactive intermediates?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Strategies include:
- Cross-validating NMR chemical shifts with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p) basis set).
- Using dynamic NMR to detect tautomerism (e.g., keto-enol equilibria in the pyrazolo-thiazole core).
- Performing variable-temperature studies to isolate conformers. For example, a downfield shift at 170 ppm in <sup>13</sup>C NMR may indicate hydrogen-bond-stabilized enol forms not predicted by gas-phase calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
